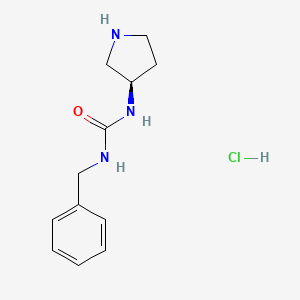

(R)-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride

Description

Properties

IUPAC Name |

1-benzyl-3-[(3R)-pyrrolidin-3-yl]urea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.ClH/c16-12(15-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H2,14,15,16);1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJANMRCXKEPID-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)NCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)NCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride typically involves the reaction of ®-3-pyrrolidinamine with benzyl isocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product. The resulting urea derivative is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

Reduction: Reduction reactions can convert the urea group into amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various urea derivatives, amine derivatives, and substituted benzyl compounds.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds related to benzothiophene structures exhibit significant anticancer properties. Methyl 3-{2-[2-(hexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate may function as an inhibitor of tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : The compound's structural attributes suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for treating conditions like Alzheimer's disease.

Material Science

- Organic Electronics : The unique electronic properties of methyl 3-{2-[2-(hexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Environmental Applications

Research into the environmental impact of synthetic compounds has revealed that derivatives of this compound may also possess properties useful in environmental remediation processes, such as the degradation of pollutants through photocatalytic mechanisms.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on functional groups and physicochemical properties:

Table 1: Structural and Functional Group Comparison

| Compound Name | CAS Number | Key Functional Groups | Structural Features |

|---|---|---|---|

| (R)-1-Benzyl-3-(pyrrolidin-3-yl)urea HCl | Not listed | Urea, benzyl, pyrrolidine | Chiral center (R-configuration) |

| 1-Methyl-2-pyrrolidinone | 872-50-4 | Lactam (cyclic amide) | Non-chiral, cyclic solvent |

| 3-Methylsalicylic acid | 83-40-9 | Carboxylic acid, hydroxyl | Aromatic substitution (o-methyl) |

| Metolachlor | 51218-45-2 | Chloroacetamide, benzyl ether | Herbicidal activity |

Key Observations:

Urea vs. Amide/Lactam: Unlike 1-methyl-2-pyrrolidinone (a lactam), the urea group in the target compound provides hydrogen-bonding capacity, which is critical for substrate recognition in enzyme inhibition .

Chirality: The (R)-configuration distinguishes it from non-chiral analogs like 3-methylsalicylic acid, which lacks stereochemical complexity .

Benzyl Group Utility : The benzyl moiety, shared with compounds like metolachlor, may enhance lipophilicity and membrane permeability but differs in application (metolachlor is herbicidal, while urea derivatives often target proteins) .

Research Findings and Functional Differences

- Solubility: The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to neutral pyrrolidine derivatives (e.g., 1-methyl-2-pyrrolidinone, a polar aprotic solvent) .

- Biological Activity: Urea derivatives are known protease inhibitors, whereas methylsalicylic acid derivatives (e.g., 83-40-9) often act as anti-inflammatory agents, highlighting divergent pharmacological pathways .

- Synthetic Challenges : Enantioselective synthesis of the (R)-isomer may require chiral catalysts, unlike simpler analogs like metolachlor, which is produced as a racemic mixture for agricultural use .

Limitations of Available Evidence

The provided evidence lacks direct data on (R)-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride. Comparisons here are extrapolated from structural analogs and general urea chemistry. For authoritative insights, consult specialized databases (e.g., PubChem, Reaxys) or primary literature on enantioselective urea derivatives.

Biological Activity

(R)-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features enable a variety of biological activities, making it a potential candidate for therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 232.71 g/mol

The structure includes a benzyl group, a pyrrolidine moiety, and a urea functional group, which collectively contribute to its biological interactions.

This compound acts primarily through its interactions with specific molecular targets, such as enzymes and receptors. The urea moiety facilitates hydrogen bonding, while the pyrrolidine ring enhances the compound's stability in complex formations. The benzyl group contributes to hydrophobic interactions that may improve binding affinity to target proteins.

Enzyme Interaction Studies

This compound has been utilized as a ligand in enzyme-substrate interaction studies. It forms stable complexes with various proteins, which can be pivotal for biochemical assays aimed at understanding enzyme mechanisms and pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar pyrrolidine derivatives, suggesting potential antibacterial and antifungal activities. For instance, certain pyrrolidine derivatives demonstrated significant inhibition against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . Although specific data on this compound's antimicrobial activity is limited, its structural similarity to active compounds indicates potential efficacy.

Neuropharmacological Applications

Research indicates that compounds structurally related to this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation suggests applications in treating mood disorders and cognitive dysfunctions.

A study highlighted the effects of related compounds on neurotransmitter activity, showing promise for further exploration in psychiatric treatments .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity. For example, variations in the benzyl substituent can significantly alter receptor binding dynamics and overall pharmacological profiles. The following table summarizes findings from related studies:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Urea linkage with benzyl and pyrrolidine | Potential neuroactive properties | Unique binding affinity due to structural features |

| (R)-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride | Fluorobenzyl group | Modulates neurotransmitter systems | Enhanced receptor affinity |

| 1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride | Similar urea linkage; different fluorobenzyl position | Neuroactive | Different fluorine position may alter receptor binding |

Q & A

Q. What are the optimized synthetic routes for (R)-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer:

- Synthetic Routes :

- Route 1 : Adapt methods from related compounds, such as reacting (R)-benzylpyrrolidin-3-amine with urea derivatives under controlled pH and temperature. A patent describes using 3-amino-1-benzylpyrrolidine intermediates for analogous syntheses .

- Route 2 : Use tartaric acid derivatives for enantiomeric resolution of racemic mixtures, ensuring high stereochemical purity. This method achieves >99% enantiomeric excess (ee) in some cases .

- Enantiomeric Purity :

Q. What analytical techniques are recommended to confirm the structural integrity and purity of the compound?

Methodological Answer:

- Structural Confirmation :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify backbone structure and substituent positions. For example, the benzyl group’s aromatic protons appear as a multiplet at 7.2–7.4 ppm .

- Infrared Spectroscopy (IR) : Confirm urea C=O stretching vibrations (~1640–1680 cm) and N-H bonds (~3300 cm) .

- Purity Assessment :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Handling Recommendations :

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of fine particulates or vapors during weighing or reactions .

- Emergency Measures :

- In case of skin contact: Rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

- For spills: Use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its pharmacological activity?

Methodological Answer:

- Stereochemical Impact :

- The (R)-enantiomer exhibits higher affinity for CNS targets (e.g., serotonin receptors) compared to the (S)-form, as shown in comparative docking studies .

- Experimental Design :

- Perform competitive binding assays using radiolabeled ligands (e.g., H-5-HT for serotonin receptors) to quantify enantiomer-specific IC values .

- Compare pharmacokinetic profiles (e.g., plasma half-life, brain penetration) of enantiomers in rodent models .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity and mechanism of action?

Methodological Answer:

- Bioactivity Assays :

- Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with ATP concentrations adjusted to physiological levels .

- Receptor Binding : Use cell membranes expressing recombinant receptors (e.g., GPCRs) and measure displacement of reference ligands via scintillation counting .

- Mechanistic Studies :

- Conduct Western blotting or ELISA to assess downstream signaling proteins (e.g., phosphorylated ERK) after compound treatment .

Q. How can structural modifications enhance the compound’s selectivity and therapeutic index?

Methodological Answer:

- Modification Strategies :

- Fluorine Substitution : Introduce fluorine at the benzyl group’s para position to improve metabolic stability and blood-brain barrier penetration, as seen in analogs with 2-fluorophenyl groups .

- Urea Backbone Alterations : Replace urea with thiourea or carbamate groups to modulate hydrogen-bonding interactions and selectivity .

- Experimental Validation :

- Synthesize derivatives and compare their IC ratios (target vs. off-target) in parallel assays.

- Use molecular dynamics simulations to predict binding poses and optimize substituent geometry .

Q. How do reaction conditions (e.g., solvent, base) impact the yield and stability of intermediates during synthesis?

Methodological Answer:

- Solvent Selection :

- Base Optimization :

- Use tertiary amines (e.g., triethylamine) to scavenge HCl generated during hydrochloride salt formation, maintaining reaction pH >8.0 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.